2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide
Description
2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C15H21ClN2O3S and a molecular weight of 344.86 g/mol . It is known for its diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-chloro-N-[2-[cyclohexyl(methyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-18(12-7-3-2-4-8-12)22(20,21)14-10-6-5-9-13(14)17-15(19)11-16/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUQIZALWNPWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 2-[cyclohexyl(methyl)sulfamoyl]aniline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .
Chemical Reactions Analysis
2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to form corresponding amines and acids.
Scientific Research Applications
2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its chemical structure .
Comparison with Similar Compounds
2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide can be compared with similar compounds such as:
2-chloro-N,N-dicyclohexylacetamide: This compound has a similar structure but different substituents, leading to distinct properties and applications.
This compound derivatives:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Biological Activity
2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound is characterized by its unique molecular structure, which includes a chloroacetamide moiety and a cyclohexylsulfamoyl group, contributing to its pharmacological properties.
- Molecular Formula : C15H21ClN2O3S
- Molecular Weight : 344.9 g/mol
- CAS Number : 852399-90-7
- Purity : Minimum 95% .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antibacterial and antifungal properties. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes.
Antimicrobial Activity
A significant study conducted by Katke et al. (2011) synthesized various chloroacetamide derivatives, including the target compound, and evaluated their antimicrobial efficacy against several microbial strains. The results indicated promising antibacterial and antifungal activities.
Antibacterial Activity
The antibacterial activity was assessed using the agar diffusion method against several strains:
- Escherichia coli (ATCC 25922)
- Pseudomonas aeruginosa (ATCC 27853)
- Staphylococcus aureus (ATCC 25923)
Results Summary
| Sample Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|
| CA | 7 | 16 | No zone |
| PCA | 26 | 23 | 25 |
| CMTA | 30 | 35 | 36 |
| C-3-CPA | 27 | 29 | 30 |
| C-2-CPA | 30 | 30 | 36 |
| C-4-MPA | 26 | 25 | 25 |
The data indicate that certain derivatives exhibited strong inhibitory effects, particularly against S. aureus and P. aeruginosa, with inhibition zones up to 36 mm .
Antifungal Activity
The antifungal activity was evaluated against Candida species, revealing varying degrees of effectiveness:
Results Summary
| Sample Code | Candida sp. (mm) |
|---|---|
| CA | No zone |
| PCA | 14 |
| CMTA | 11 |
| C-3-CPA | 23 |
| C-2-CPA | 21 |
These results suggest that some derivatives, such as C-3-CPA, have significant antifungal potential .
The proposed mechanism of action for the antimicrobial activity of this compound involves:
- Inhibition of Cell Wall Synthesis : Similar to other sulfonamides, it may inhibit the synthesis of folic acid in bacteria, essential for nucleic acid synthesis.
- Membrane Disruption : The structural components may interact with fungal membranes, leading to increased permeability and cell lysis.
Case Studies
In a study published in the International Journal of Pharma Sciences and Research, various chloroacetamide derivatives were synthesized and screened for biological activity. The findings highlighted that compounds with specific substitutions on the aromatic ring showed enhanced antibacterial properties compared to their unsubstituted counterparts .
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